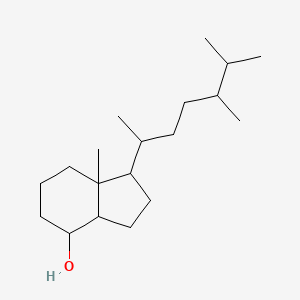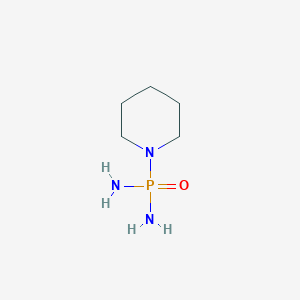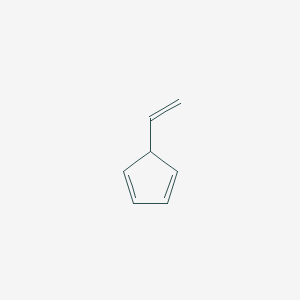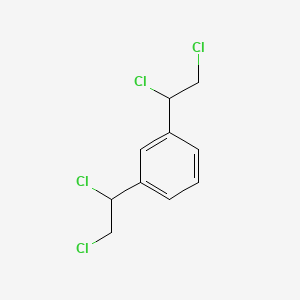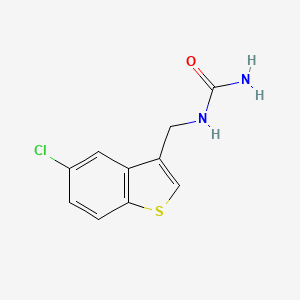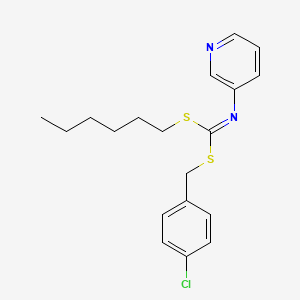
(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C19H23ClN2S2 and a molecular weight of 378.98 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a hexyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with hexylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
(4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)methyl hexyl 3-pyridinylcarbonimidodithioate
- 4-Chloro-4′-hydroxybenzophenone
- Cetyltrimethylammonium bromide
- Benzalkonium chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications .
特性
CAS番号 |
34763-26-3 |
|---|---|
分子式 |
C19H23ClN2S2 |
分子量 |
379.0 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methylsulfanyl]-1-hexylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C19H23ClN2S2/c1-2-3-4-5-13-23-19(22-18-7-6-12-21-14-18)24-15-16-8-10-17(20)11-9-16/h6-12,14H,2-5,13,15H2,1H3 |
InChIキー |
ZVQFZXSPOXFKDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
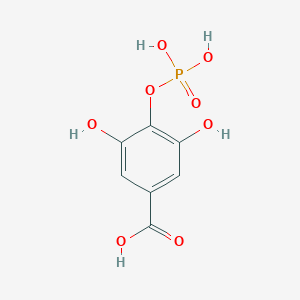
![Benzene, [(1-methylethyl)telluro]-](/img/structure/B14692366.png)
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
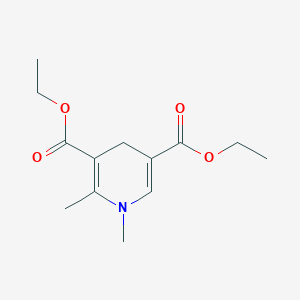
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

